![molecular formula C14H22N2O2 B2711388 [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol CAS No. 2193051-90-8](/img/structure/B2711388.png)

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

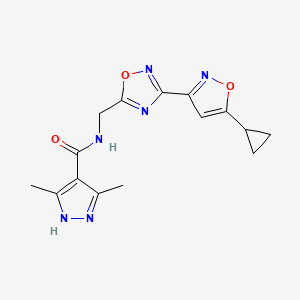

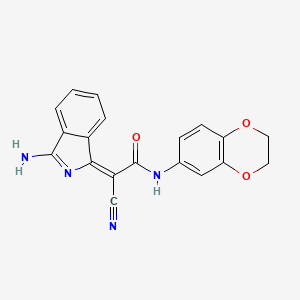

This compound, also known as [(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol, has a CAS Number of 2193051-90-8 . It has a molecular weight of 250.34 and is typically stored at 4 degrees Celsius . It is available in powder form .

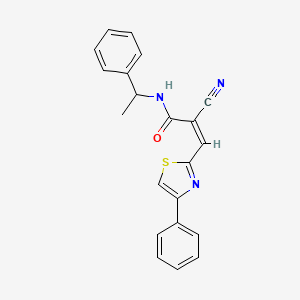

Molecular Structure Analysis

The IUPAC name for this compound is (3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl)methanol . The InChI code is 1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 376.0±22.0 °C and a predicted density of 1.095±0.06 g/cm3 . Its pKa is predicted to be 14.85±0.10 .Wissenschaftliche Forschungsanwendungen

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This complex serves as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering advantages such as low catalyst loadings, short reaction times, and compatibility with free amino groups, marking it as an outstanding catalyst for CuAAC Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009.

Methanol as a Hydrogen Source and C1 Synthon

Sarki et al. (2021) highlighted methanol's role as a hydrogen source and C1 synthon, which finds applications in chemical synthesis and energy technologies. The study reports a clean and cost-competitive method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating methanol's synthetic value Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021.

Methanol Conversion Processes

A research by Schulz (2010) focused on the "coking" of zeolites during methanol conversion processes like MTO, MTP, and MTG, providing insights into how methanol conversion on zeolites facilitates the formation of hydrocarbons, including the mechanistic interference of spatial constraints and product composition analysis Schulz, 2010.

Direct N-Monomethylation with Methanol

Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, showcasing methanol's utility in organic synthesis Li, Xie, Shan, Sun, & Chen, 2012.

Eigenschaften

IUPAC Name |

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-12-8-18-11-14(9-15,10-17)16(12)7-13-5-3-2-4-6-13/h2-6,12,17H,7-11,15H2,1H3/t12-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQPLOLJXULZHN-OCCSQVGLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1CC2=CC=CC=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@](N1CC2=CC=CC=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2711314.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711320.png)